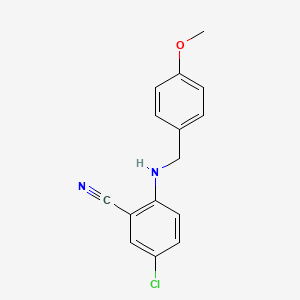
5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile
Vue d'ensemble
Description
5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the chloro and methoxy groups enhances its binding affinity to target proteins, potentially affecting various signaling pathways.
Inhibitory Activity
Studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could position it as a candidate for anticancer therapies .
Antibacterial Activity
Recent investigations have demonstrated that derivatives of this compound possess significant antibacterial properties. In vitro studies have revealed minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL against various bacterial strains, indicating its potential as an antibacterial agent .
Anticancer Potential
The compound's ability to inhibit the USP1/UAF1 deubiquitinase complex has been explored in cancer research. This complex plays a crucial role in regulating protein degradation pathways that are often dysregulated in cancer cells. By targeting this complex, this compound may contribute to the induction of apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Studies : A study highlighted the efficacy of similar benzonitrile derivatives in inhibiting tumor growth in xenograft models, suggesting that modifications to the benzonitrile scaffold could enhance anticancer activity .
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding interactions between this compound and DHFR, supporting its role as a potential inhibitor .
- Pharmacokinetics : Research on related compounds has shown that structural modifications can significantly influence pharmacokinetic properties such as solubility and bioavailability, which are critical for therapeutic efficacy .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result (MIC) | Reference |
|---|---|---|---|
| Antibacterial | Various Bacteria | 0.8 - 100 µg/mL | |
| DHFR Inhibition | Enzyme Assay | IC50 = 92 µM | |
| Anticancer Potential | Xenograft Models | Significant Inhibition |
Table 2: Structure-Activity Relationship
| Compound Variant | Binding Affinity (kcal/mol) | Activity Description |
|---|---|---|
| Base Compound | -10.2 | Moderate activity |
| Chloro Substituted Variant | -10.5 | Enhanced specificity |
| Methoxy Substituted Variant | -11.5 | Increased potency |
Propriétés
IUPAC Name |
5-chloro-2-[(4-methoxyphenyl)methylamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17/h2-8,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKVIZYXLVGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














